molecular formula C11H17NO2 B14851555 2-(Tert-butoxy)-6-(methylamino)phenol

2-(Tert-butoxy)-6-(methylamino)phenol

Cat. No.: B14851555
M. Wt: 195.26 g/mol
InChI Key: XZZVPCNEKTZVOL-UHFFFAOYSA-N
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Description

2-(Tert-butoxy)-6-(methylamino)phenol is an organic compound that features a phenol group substituted with a tert-butoxy group at the second position and a methylamino group at the sixth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Tert-butoxy)-6-(methylamino)phenol typically involves the following steps:

    Starting Material: The synthesis begins with a phenol derivative.

    Introduction of Tert-butoxy Group: The tert-butoxy group is introduced using tert-butyl alcohol and an acid catalyst.

    Introduction of Methylamino Group: The methylamino group is introduced through a substitution reaction using methylamine.

Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Types of Reactions:

    Oxidation: The phenol group can undergo oxidation reactions to form quinones.

    Reduction: The compound can be reduced to form various derivatives.

    Substitution: The tert-butoxy and methylamino groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products:

    Oxidation Products: Quinones and related compounds.

    Reduction Products: Various reduced derivatives of the original compound.

    Substitution Products: Compounds with different functional groups replacing the tert-butoxy or methylamino groups.

Scientific Research Applications

2-(Tert-butoxy)-6-(methylamino)phenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Tert-butoxy)-6-(methylamino)phenol involves its interaction with specific molecular targets. The phenol group can participate in hydrogen bonding and other interactions with enzymes and receptors. The tert-butoxy and methylamino groups may influence the compound’s solubility and reactivity, affecting its overall biological activity.

Comparison with Similar Compounds

  • 2-(Tert-butoxy)-4-(methylamino)phenol
  • 2-(Tert-butoxy)-6-(ethylamino)phenol
  • 2-(Tert-butoxy)-6-(dimethylamino)phenol

Comparison: 2-(Tert-butoxy)-6-(methylamino)phenol is unique due to the specific positioning of the tert-butoxy and methylamino groups, which can significantly influence its chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and interaction with biological targets.

Properties

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

2-(methylamino)-6-[(2-methylpropan-2-yl)oxy]phenol

InChI

InChI=1S/C11H17NO2/c1-11(2,3)14-9-7-5-6-8(12-4)10(9)13/h5-7,12-13H,1-4H3

InChI Key

XZZVPCNEKTZVOL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=CC=CC(=C1O)NC

Origin of Product

United States

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